molecular formula C13H10F3NO2 B1413510 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1934446-13-5

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1413510
CAS No.: 1934446-13-5
M. Wt: 269.22 g/mol
InChI Key: RPSIOCGQFQDMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar bicyclic structures like 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been explored in the field of organic chemistry . An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Scientific Research Applications

Aromatase Inhibitory Activity

A key application of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives is in inhibiting human placental aromatase, an enzyme crucial for converting androgens to estrogens. This enzyme inhibition is significant in the endocrine therapy of hormone-dependent tumors, such as breast cancer. Novel compounds with this structure have shown greater potency than existing clinical agents, making them of interest for pharmaceutical development (Staněk et al., 1991).

Synthetic Chemistry

This compound and its derivatives are synthesized through various chemical processes, including reductive cyclopropanation and Suzuki-Miyaura and Chan-Evans-Lam coupling reactions. These methods enable the creation of a range of compounds with potential pharmaceutical applications, demonstrating the versatility of this chemical structure in synthetic chemistry (Gensini et al., 2002).

Inhibition of T-type Calcium Channels

Another significant application is the synthesis of derivatives as inhibitors of T-type calcium channels, which are important in the treatment of neuropathic pain. Some derivatives, especially those containing pyrazole rings, have shown potent in vitro efficacy and potential for pain alleviation in clinical settings (Jung Hyun Kim & G. Nam, 2016).

Application in Cycloaddition Reactions

These compounds are also used in cycloaddition reactions to synthesize spirocyclic and bicyclic structures, important in developing new pharmaceuticals. This application showcases the compound's utility in creating complex molecular structures, expanding the scope of medicinal chemistry (Wang et al., 2021).

Selective Inhibition of IMPDH

Derivatives of this compound selectively inhibit Type II IMP dehydrogenase (IMPDH), an enzyme linked to tumor cell growth. This selective inhibition highlights its potential as a chemotherapeutic agent, especially in tumor lines where Type II IMPDH is predominant, presenting a targeted approach to cancer therapy (Barnes et al., 2001).

Safety and Hazards

The safety data sheet for 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione suggests avoiding contact with skin, eyes, and clothing . Further safety and hazard information is not available from the search results.

Properties

IUPAC Name

3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-8-9(10)12(19)17(11(8)18)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSIOCGQFQDMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3C(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.